2-[(2,5-Dichlorophenyl)formamido]-3-hydroxybutanoic acid
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Overview
Description
2-[(2,5-Dichlorophenyl)formamido]-3-hydroxybutanoic acid is an organic compound characterized by the presence of a dichlorobenzamido group and a hydroxybutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dichlorophenyl)formamido]-3-hydroxybutanoic acid typically involves the reaction of 2,5-dichlorobenzoic acid with 3-hydroxybutanoic acid under specific conditions. The reaction is often catalyzed by a suitable reagent to facilitate the formation of the amide bond between the two components. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound while maintaining high purity and quality standards.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dichlorophenyl)formamido]-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 2-(2,5-Dichlorobenzamido)-3-oxobutanoic acid.
Reduction: Formation of 2-(2,5-Dichlorobenzylamino)-3-hydroxybutanoic acid.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2-[(2,5-Dichlorophenyl)formamido]-3-hydroxybutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dichlorophenyl)formamido]-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the dichlorobenzamido group and the hydroxybutanoic acid moiety contributes to its unique binding properties and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dichlorobenzamido)acetic acid: Shares the dichlorobenzamido group but differs in the acetic acid moiety.
2-(2,5-Dichlorobenzamido)propanoic acid: Similar structure with a propanoic acid moiety instead of butanoic acid.
Uniqueness
2-[(2,5-Dichlorophenyl)formamido]-3-hydroxybutanoic acid is unique due to the presence of both the dichlorobenzamido group and the hydroxybutanoic acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2,5-dichlorobenzoyl)amino]-3-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO4/c1-5(15)9(11(17)18)14-10(16)7-4-6(12)2-3-8(7)13/h2-5,9,15H,1H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZMSTLXGGJJCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1=C(C=CC(=C1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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